ATP synthase inhibitor 1

説明

ATP synthase inhibitor 1 is a potent inhibitor of the c subunit of the F1/FO-ATP synthase complex . It inhibits the mitochondrial permeability transition pore (mPTP) opening and does not affect ATP levels . ATP synthase, also known as Complex V, is responsible for the generation of ATP through phosphorylation of ADP by using electrochemical energy generated by a proton gradient across the inner membrane of mitochondria .

Chemical Reactions Analysis

ATP synthase, the target of this compound, is responsible for the generation of ATP through phosphorylation of ADP . The ATP synthase regulates the flux of oxidative phosphorylation (OXPHOS), the execution of cell death, and mitochondrial signaling by reactive oxygen species (ROS) .

科学的研究の応用

ATP Synthase and Health & Disease

ATP synthase inhibitors, including ATP synthase inhibitor 1, have been studied extensively for their roles in human health and disease. ATP synthase, a double-motor enzyme, is involved in ATP synthesis and hydrolysis-dependent processes, and in regulating proton gradients across membrane-dependent systems. The complexity of ATP synthase's structure allows it to be inhibited by various inhibitors, offering diverse possibilities for developing new ATP synthase-directed agents. These inhibitors have shown promise in treating diseases and are emerging as attractive targets for developing new therapies for various diseases (Hong & Pedersen, 2008).

Inhibitors and Catalytic Domain

Understanding ATP synthase's mechanism requires exploring how inhibitors, including this compound, act on it. The enzyme's catalytic F1-ATPase domain has been studied in various inhibited states, revealing four independent inhibitory sites. These sites include the catalytic site and binding sites for antibiotics aurovertin and efrapeptin, and for the natural inhibitor protein, IF1 (Gledhill & Walker, 2006).

Optical Control Using Photoswitchable Inhibitors

A novel approach involving photoswitchable inhibitors of ATP Synthase, derived from polyphenols like resveratrol and piceatannol, allows reversible control of the enzymatic activity of ATP synthase. These inhibitors, termed PIAS, can be used to control ATP synthase activity in biochemical and biotechnological applications, highlighting the versatility of ATP synthase inhibitors in research and technology applications (Eisel et al., 2018).

ATP Synthase Inhibition and Mitohormesis

The ATPase Inhibitory Factor 1 (IF1) is a known physiological inhibitor of mitochondrial ATP synthase. Its inhibition of ATP synthase is crucial for the activity of oxidative phosphorylation (OXPHOS) in mammalian tissues. Research indicates that IF1-mediated inhibition of ATP synthase can trigger a reactive oxygen species signal, promoting the expression of nuclear genes that facilitate adaptation to restrained OXPHOS. This process, known as mitohormesis, underscores the significance of ATP synthase inhibitors in studying and manipulating energy metabolism (García-Aguilar & Cuezva, 2018).

Regulation of Mitochondrial ATP Synthase

The regulation of mitochondrial ATP synthase, a key focus of inhibitor studies, is critical for understanding how energy production and consumption are balanced in cells. The ATPase Inhibitory Factor 1 (IF1) regulates the hydrolytic activity of ATP synthase based on pH, providing insights into how ATP synthesis and hydrolysis are controlled under varying physiological conditions (Schwerzmann & Pedersen, 1986).

ATP Synthase as a Drug Target

ATP synthase has been identified as a potential drug target for antimicrobial and antitumor peptides. Its role as a biological nanomotor and the presence of about twelve discrete inhibitor binding sites on the enzyme make it a critical target for developing therapeutic agents. This includes the exploration of peptides and inhibitors that can effectively target ATP synthase (Ahmad et al., 2013).

作用機序

Target of Action

The primary target of ATP synthase inhibitor 1 is the F1F0 ATP synthase , also known as Complex V . This complex is responsible for the generation of ATP through the phosphorylation of ADP, using the electrochemical energy generated by a proton gradient across the inner membrane of mitochondria . The this compound interacts with this complex and inhibits its function .

Mode of Action

This compound, also known as the ATPase Inhibitory Factor 1 (IF1), acts as a unidirectional inhibitor of the reverse functioning of the ATP synthase . This means it inhibits ATP hydrolysis that occurs upon mitochondrial depolarization and/or at an acidic mitochondrial pH . The inhibition of the ATP synthase under normal physiological conditions is exerted by the phosphorylation of S39 by a cAMP-dependent PKA-like activity of mitochondria in response to different physiological cues .

Biochemical Pathways

The inhibition of ATP synthase by this compound leads to a reprogramming of energy metabolism to an enhanced glycolysis . This is because ATP synthase is a key enzyme in the oxidative phosphorylation (OXPHOS) pathway, which is the main metabolic pathway for ATP production . By inhibiting ATP synthase, this compound limits the activity of OXPHOS, leading to an increase in glycolysis .

Pharmacokinetics

It is known that the expression of if1, which is a mitochondrial protein with a very short half-life, is tissue-specifically expressed and primarily controlled at posttranscriptional levels .

Result of Action

The inhibition of ATP synthase by this compound has several molecular and cellular effects. It leads to the inhibition of the ATP synthase and the reprogramming of energy metabolism to an enhanced glycolysis . Moreover, the IF1-mediated inhibition of the ATP synthase generates a reactive oxygen species (mtROS) signal that switches on the expression of nuclear genes that facilitate adaptation to a restrained OXPHOS .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the inhibition of the activity of IF1 as an inhibitor of the ATP synthase under normal physiological conditions is exerted by phosphorylation of S39 by a cAMP-dependent PKA-like activity of mitochondria in response to different physiological cues . Additionally, the expression of IF1 is tissue-specific, suggesting that the tissue environment can influence the action of this compound .

生化学分析

Biochemical Properties

ATP synthase inhibitor 1 plays a crucial role in biochemical reactions by specifically targeting and inhibiting ATP synthase. This compound interacts with the F1 domain of ATP synthase, preventing the enzyme from catalyzing the conversion of ADP to ATP. The inhibition is achieved through binding interactions that stabilize the enzyme in a conformation that is unable to perform its catalytic function . This compound also interacts with other biomolecules involved in the regulation of mitochondrial function, including proteins that modulate the proton gradient and oxidative phosphorylation.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. By inhibiting ATP synthase, this compound disrupts the production of ATP, leading to a decrease in cellular energy levels. This energy deficit can affect cell signaling pathways, gene expression, and overall cellular metabolism. For instance, cells may shift towards glycolysis to compensate for the reduced ATP production, altering metabolic flux and potentially leading to the accumulation of metabolic intermediates . Additionally, this compound can induce changes in the expression of genes involved in energy metabolism and stress responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the catalytic sites of ATP synthase, thereby inhibiting its activity. This binding interaction prevents the rotation of the enzyme’s subunits, which is essential for ATP synthesis. The inhibition of ATP synthase by this compound also affects the proton gradient across the mitochondrial membrane, leading to a reduction in the electrochemical potential required for ATP production . Furthermore, this compound can influence the activity of other enzymes and proteins involved in mitochondrial function, contributing to its overall inhibitory effect on cellular energy metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of the compound are critical factors that influence its long-term impact on cellular function. Studies have shown that this compound can maintain its inhibitory activity for extended periods, although its effectiveness may diminish over time due to degradation or cellular adaptation . Long-term exposure to this compound can lead to persistent changes in cellular metabolism and energy homeostasis, with potential implications for cell viability and function.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound can effectively inhibit ATP synthase without causing significant toxicity. At higher doses, this compound may induce adverse effects, including mitochondrial dysfunction, oxidative stress, and cell death . The threshold for these effects varies depending on the specific animal model and experimental conditions. Understanding the dosage effects of this compound is crucial for its potential therapeutic applications and for minimizing any toxic side effects.

特性

IUPAC Name |

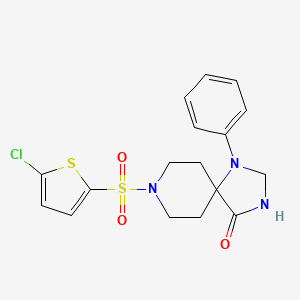

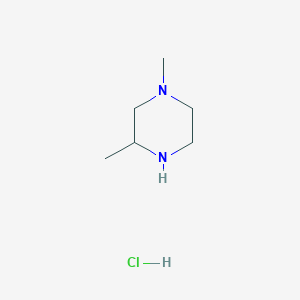

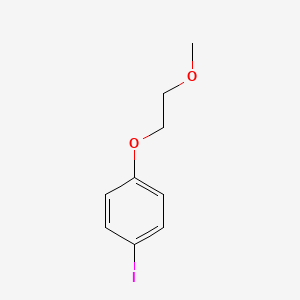

8-(5-chlorothiophen-2-yl)sulfonyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O3S2/c18-14-6-7-15(25-14)26(23,24)20-10-8-17(9-11-20)16(22)19-12-21(17)13-4-2-1-3-5-13/h1-7H,8-12H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYWWSVHLSVFIIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)S(=O)(=O)C4=CC=C(S4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3h-Imidazo[4,5-b]pyridine-6-carbaldehyde](/img/structure/B3074730.png)

![3-[(Tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3074760.png)